molecular formula C7H10N4O3 B3820904 N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide

N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide

Cat. No.: B3820904
M. Wt: 198.18 g/mol
InChI Key: NMJAJNUKOOAENR-SREVYHEPSA-N
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Description

N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of cyano, nitro, and dimethylamino groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the synthesis of cyanoacetamides often involves the use of dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) as catalysts. For example, the condensation of 2-nitro aniline with cyanoacetic acid in dimethylformamide containing DCC and DMAP can produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve the use of bases like sodium hydroxide .

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, thiophenes, and pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-5(12)9-7(10(2)3)6(4-8)11(13)14/h1-3H3,(H,9,12)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJAJNUKOOAENR-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C(C#N)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C(\C#N)/[N+](=O)[O-])/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide
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N-[(Z)-2-cyano-1-(dimethylamino)-2-nitroethenyl]acetamide
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